PF-05387252
Description
PF-05387252 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
Properties
CAS No. |
1604034-71-0 |
|---|---|
Molecular Formula |
C25H27N5O2 |
Molecular Weight |
429.52 |
IUPAC Name |
2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3 |
InChI Key |
TZXDMYIAOPUXQC-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(N2)=C(C3=C2C4=CC(OC)=C(OCCCN5CCN(C)CC5)C=C4N=C3)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-05387252; PF 05387252; PF05387252; |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Profile :
- Molecular Formula : C₂₅H₂₇N₅O₂
- Molecular Weight : 429.51 g/mol
- CAS No.: 1604034-71-0
- Target : IRAK-4 kinase (IC₅₀ < 100 nM in preclinical models) .
PF-05387252 is in preclinical development , with demonstrated efficacy in suppressing TLR7/9-induced interferon-α (IFN-α) responses in plasmacytoid dendritic cells (pDCs) . Its pharmacokinetic (PK) and safety profiles are favorable, though clinical data remain pending .
Comparison with Similar Compounds
The following IRAK-4 inhibitors and related TLR pathway modulators are highlighted for their structural, functional, or developmental similarities to this compound:
PF-05388169
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Key Findings : Shares structural and mechanistic similarities with this compound, showing comparable inhibition of IRAK-4 in inflammatory models. Both compounds are part of Pfizer’s preclinical pipeline for autoimmune diseases .
- Differentiator: Limited public data on its molecular structure or PK profile compared to this compound .
AS-2444697
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Differentiator: No reported advancement to clinical trials, unlike PF-06650833 .
PF-06650833
ST-2825 (Peptidomimetic)
- Target : MyD88 dimerization.
- Development Stage : Preclinical.
- Key Findings : Blocks MyD88 interaction with IRAK-4, upstream of this compound’s mechanism. Shows efficacy in SLE models but lacks kinase-specificity .
- Differentiator : Broader pathway inhibition compared to IRAK-4-selective agents .
Research Findings and Therapeutic Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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